
4,6-Dimethylcyclooct-4-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethylcyclooct-4-en-1-one: is an organic compound characterized by a cyclooctene ring with two methyl groups attached at the 4th and 6th positions and a ketone functional group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 4,6-Dimethylcyclooct-4-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclooctene as a starting material, which undergoes methylation at the 4th and 6th positions followed by oxidation to introduce the ketone group at the 1st position. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: : Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions: : 4,6-Dimethylcyclooct-4-en-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products: : The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives of the original compound .
Scientific Research Applications
Chemistry: : In chemistry, 4,6-Dimethylcyclooct-4-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: : The compound’s potential biological activity is of interest in medicinal chemistry. Researchers are exploring its use in the development of new pharmaceuticals and as a probe to study biological pathways .
Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in polymer science and materials engineering .
Mechanism of Action
The mechanism by which 4,6-Dimethylcyclooct-4-en-1-one exerts its effects involves interactions with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, while the methyl groups can influence the compound’s reactivity and stability. The pathways involved include various enzymatic and non-enzymatic processes that facilitate the compound’s transformation and utilization in biological and chemical systems .
Comparison with Similar Compounds
Similar Compounds: : Compounds similar to 4,6-Dimethylcyclooct-4-en-1-one include other cyclooctene derivatives such as 4,4-Dimethyl-2-cyclohexen-1-one and 4,6-Dimethylcyclooct-2-en-1-one .
Uniqueness: : What sets this compound apart is its specific substitution pattern and the presence of the ketone group at the 1st position. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for .
Properties
CAS No. |
114059-07-3 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
4,6-dimethylcyclooct-4-en-1-one |
InChI |
InChI=1S/C10H16O/c1-8-3-5-10(11)6-4-9(2)7-8/h7-8H,3-6H2,1-2H3 |
InChI Key |
MZEKGIJRNLSVID-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=O)CCC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


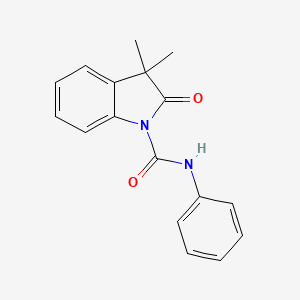
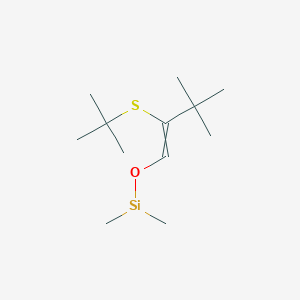
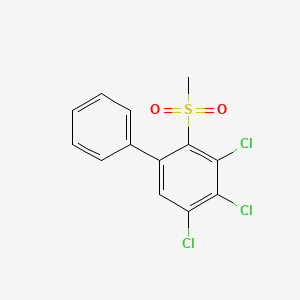
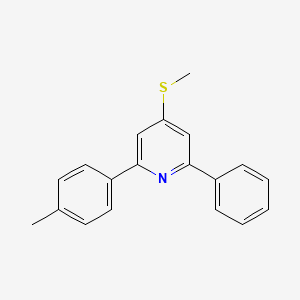
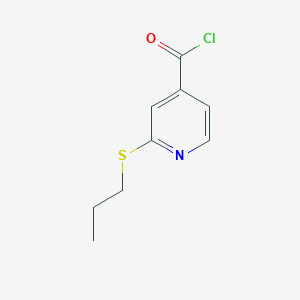
![Ethyl 5-formyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B14305816.png)

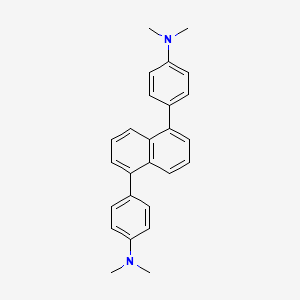
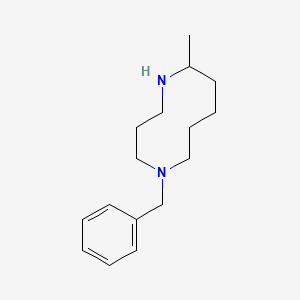
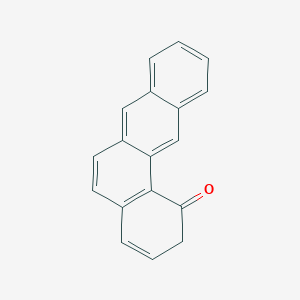
![2-[2,2-bis(4-methylphenyl)cyclopropyl]-4,5-dihydro-1H-imidazole](/img/structure/B14305848.png)
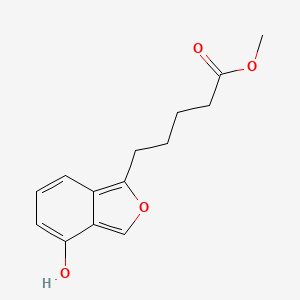
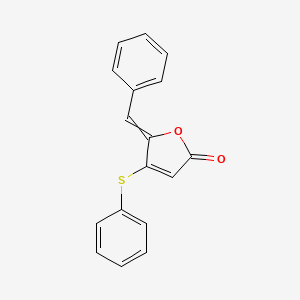
![Dimethyl{[(trimethylsilyl)oxy]methyl}phosphane](/img/structure/B14305859.png)
